molecular formula C11H11NO2 B3307889 3-Hydroxy-1,4-dimethylquinolin-2(1H)-one CAS No. 93476-41-6

3-Hydroxy-1,4-dimethylquinolin-2(1H)-one

Cat. No.: B3307889
CAS No.: 93476-41-6
M. Wt: 189.21 g/mol
InChI Key: DYNHUKPXYPGLNH-UHFFFAOYSA-N
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Description

3-Hydroxy-1,4-dimethylquinolin-2(1H)-one (CAS Number: 93476-41-6) is a synthetic 2-quinolone derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 11 H 11 NO 2 and a molecular weight of 189.21 g/mol, this compound serves as a valuable pharmacophore for developing novel therapeutic agents . Quinolones represent one of the most important classes of synthetic antibiotics and are extensively investigated for their diverse biological activities . Beyond their well-known antibacterial applications, 2- and 4-quinolone cores, like the one in this compound, demonstrate a broad spectrum of pharmacological potential. Current scientific research explores their utility as antibacterial agents, particularly in the face of emerging antibiotic resistance, as well as their antitumor, anticancer, antimalarial, antiviral, and antitubercular properties . The scaffold's versatility allows for further synthetic modification, making it a key intermediate in constructing more complex molecules for biological evaluation . This product is provided for research purposes. For Research Use Only. Not for human, veterinary, or household use. Specifications: • CAS Number: 93476-41-6 • Molecular Formula: C 11 H 11 NO 2 • Molecular Weight: 189.21 g/mol • Storage: Sealed in dry conditions, store at 2-8°C • SMILES: O=C1N(C)C2=C(C=CC=C2)C(C)=C1O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-1,4-dimethylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)12(2)11(14)10(7)13/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNHUKPXYPGLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=CC=CC=C12)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275219
Record name 3-Hydroxy-1,4-dimethyl-2(1H)-quinolinone
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Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93476-41-6
Record name 3-Hydroxy-1,4-dimethyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93476-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-1,4-dimethyl-2(1H)-quinolinone
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URL https://comptox.epa.gov/dashboard/DTXSID501275219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Precursors for 3-Hydroxy-1,4-dimethylquinolin-2(1H)-one

Retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various synthetic pathways. The core quinolinone structure can be disconnected to reveal key precursors. A primary disconnection across the N1-C2 and C4-C4a bonds points towards aniline (B41778) derivatives as fundamental starting materials.

Key Disconnections and Precursors:

Disconnection 1 (N1-C2 and C4-C4a): This approach leads back to an N-methylaniline derivative and a three-carbon component that can form the C2, C3, and C4 atoms of the quinolinone ring. A suitable precursor for this would be an N-methylaniline and a malonic acid derivative.

Disconnection 2 (C2-C3 and N1-C8a): This strategy suggests an anthranilic acid derivative, specifically N-methylanthranilic acid, as a key precursor. The remaining portion of the molecule can be introduced through various cyclization strategies.

Disconnection 3 (Intramolecular Cyclization): Another common retrosynthetic pathway involves the intramolecular cyclization of an appropriately substituted N-(2-acylaryl)amide. mdpi.com

Based on these disconnections, the following key precursors are identified for the synthesis of this compound:

N-methylaniline

Methylmalonic acid or its derivatives (e.g., diethyl methylmalonate)

N-methylanthranilic acid

2-(methylamino)acetophenone derivatives

Classical and Established Synthetic Approaches

Several classical methods have been established for the synthesis of quinolinone cores, which can be adapted for the preparation of this compound.

The synthesis of this compound often involves multi-step reaction sequences. A common approach begins with the reaction of an N-substituted aniline with a β-ketoester, followed by cyclization. For the target molecule, this would involve the condensation of N-methylaniline with a suitable methyl-substituted β-ketoester, followed by a thermal or acid-catalyzed cyclization to form the quinolinone ring. Subsequent hydroxylation at the C3 position and methylation at the C4 position would complete the synthesis.

Several named reactions are fundamental to the synthesis of quinolinones and can be conceptually applied to the synthesis of this compound.

Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester. wikipedia.orgjptcp.com The reaction can yield either a 4-hydroxyquinoline (B1666331) or a 4-quinolone, depending on the reaction conditions. wikipedia.orgpharmaguideline.com At lower temperatures, a β-amino acrylate (B77674) is formed, which upon cyclization, typically yields a 4-quinolone. pharmaguideline.com Higher temperatures favor the formation of the anilide, leading to a 2-quinolone. pharmaguideline.com For the target compound, N-methylaniline and a derivative of methylacetoacetate could be employed.

Gould-Jacobs Reaction: This reaction is a widely used method for synthesizing quinoline (B57606) derivatives. mdpi.comwikipedia.orgiipseries.org It typically involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification and decarboxylation to yield a 4-hydroxyquinoline. wikipedia.org Adapting this for this compound would require starting with N-methylaniline and a suitably substituted malonic ester.

Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, catalyzed by either acid or base. wikipedia.orgresearchgate.netorganicreactions.orgquimicaorganica.orgnih.gov This method is particularly useful for preparing polysubstituted quinolines. nih.govoup.com For the target molecule, a derivative of 2-(methylamino)acetophenone could be condensed with a compound that provides the C2 and C3 atoms with the desired hydroxyl and methyl groups.

Interactive Table: Comparison of Classical Cyclization Reactions

Reaction Name Key Reactants Typical Product Applicability to Target Compound
Conrad-Limpach Aniline, β-ketoester 4-Quinolone or 2-Quinolone High, using N-methylaniline and a methyl-substituted β-ketoester.
Gould-Jacobs Aniline, Malonic ester derivative 4-Hydroxyquinoline Moderate, would require significant modification of standard procedures.
Friedländer 2-Aminoaryl ketone/aldehyde, α-Methylene compound Substituted Quinoline High, using a 2-(methylamino)acetophenone derivative.

Novel and Emerging Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for quinolinone synthesis.

Catalytic methods offer significant advantages over classical approaches, including milder reaction conditions, higher yields, and greater functional group tolerance. nih.gov

Metal-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions have become powerful tools in the synthesis of quinolones. nih.govresearchgate.net These reactions can be used to form key C-C and C-N bonds in the quinolinone scaffold. For instance, a palladium-catalyzed intramolecular cyclization of an appropriately substituted aniline derivative could be a viable route. nih.gov Other transition metals, such as copper, rhodium, and cobalt, have also been employed in catalytic cycles for quinoline synthesis. mdpi.comacs.org

Organocatalysis: Organocatalysis has emerged as a green and efficient alternative to metal-based catalysis. frontiersin.orgnih.gov Organocatalysts, such as small organic molecules, can promote the key bond-forming reactions in quinolinone synthesis under mild conditions. frontiersin.orgnih.govnih.gov For example, an organocatalyzed Michael addition followed by an intramolecular cyclization could be a potential strategy.

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. primescholars.com

Solvent-Free and Water-Based Reactions: Conducting reactions in the absence of organic solvents or in water is a key aspect of green chemistry. tandfonline.comorganic-chemistry.orgeurekalert.org Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical grinding, can lead to shorter reaction times and reduced waste. nih.govtandfonline.combenthamdirect.com Water, being a non-toxic and readily available solvent, is an attractive medium for organic synthesis. organic-chemistry.orgeurekalert.orgresearchgate.net The Friedländer synthesis, for example, has been successfully performed in water without a catalyst. organic-chemistry.org

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comnih.gov Syntheses with high atom economy are desirable as they generate less waste. rsc.orgrsc.org One-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, are often highly atom-economical. rsc.org An example is the one-pot synthesis of quinolines from o-nitrotoluenes, which proceeds with the loss of only water molecules. rsc.orgrsc.org

Interactive Table: Overview of Novel Synthetic Strategies

Strategy Key Features Examples Relevance to Green Chemistry
Metal-Catalyzed Couplings Mild conditions, high yields, functional group tolerance. nih.gov Palladium-catalyzed cyclizations. nih.govresearchgate.net Can reduce energy consumption and use of harsh reagents.
Organocatalysis Metal-free, often mild conditions. frontiersin.orgnih.gov Proline-catalyzed aldol (B89426) reactions. Avoids use of toxic and expensive metals.
Solvent-Free Reactions Reduced solvent waste, often faster reaction times. tandfonline.com Microwave-assisted Friedländer synthesis. benthamdirect.com High, minimizes solvent use and waste.
Water-Based Reactions Use of a non-toxic, abundant solvent. organic-chemistry.orgeurekalert.org Catalyst-free Friedländer reaction in water. organic-chemistry.org High, replaces hazardous organic solvents.
High Atom Economy Minimizes waste by maximizing incorporation of reactants into the final product. primescholars.comnih.gov One-pot tandem reactions. rsc.org Core principle of green chemistry, reduces waste at the source.

One-Pot Synthesis Techniques

One-pot synthesis represents an efficient and atom-economical approach to complex molecules by conducting multiple reaction steps in a single reactor without isolating intermediates. While specific one-pot methodologies for the direct synthesis of this compound are not extensively detailed in the literature, related structures have been successfully synthesized using such techniques. For instance, multicomponent cascade cyclization reactions have been employed to construct the 3-hydroxy-1H-pyrrolo[3,4-b]quinolin-1-one skeleton from aryl methyl ketones, aryl amines, and enaminamide reagents. researchgate.net This metal-free process involves the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation. researchgate.net Similarly, a convenient one-pot aryne acyl-alkylation/condensation procedure has been developed for the synthesis of 3-hydroxyisoquinolines from β-ketoesters. rsc.org These examples suggest the feasibility of developing a one-pot synthesis for this compound, likely involving the condensation of an N-methylated aniline derivative with a suitable three-carbon synthon.

A hypothetical one-pot approach could involve the reaction of N-methylaniline with a malonic acid derivative, followed by an intramolecular cyclization and subsequent C-methylation. The development of such a process would significantly streamline the synthesis of this quinolinone derivative.

Flow Chemistry and Continuous Manufacturing Considerations

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and the potential for automated, continuous manufacturing. The application of flow chemistry to the synthesis of quinolinone derivatives is an emerging area of interest. Although specific flow synthesis protocols for this compound are not yet established, the principles of flow chemistry can be applied to its synthesis. For example, multistep flow synthesis has been successfully used for the production of complex organic molecules by integrating several reaction and purification steps into a continuous sequence. thieme-connect.de

A continuous flow process for this compound could be designed where the starting materials are continuously pumped through heated reactors packed with a solid-phase catalyst to facilitate the cyclization and methylation steps. In-line purification modules could then be used to remove byproducts and unreacted starting materials, yielding the final product in a continuous stream. This approach would be particularly advantageous for large-scale production, offering a safer and more efficient alternative to batch processing.

Derivatization Strategies and Analogue Synthesis

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new analogues with tailored properties. Various strategies can be employed to modify different parts of the molecule.

Modifications at the Hydroxyl Group

The hydroxyl group at the C3 position is a key functional handle for derivatization. It can undergo a variety of chemical transformations to yield a range of analogues.

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, followed by reaction with an appropriate alkyl or acyl halide. For instance, methylation of the related 3-acetyl-4-hydroxyquinolin-2(1H)-one has been achieved using dimethyl sulphate and potassium carbonate in acetone (B3395972) to yield the corresponding 4-methoxy derivative. researchgate.net Similar conditions could be applied to this compound to produce 3-methoxy-1,4-dimethylquinolin-2(1H)-one. A variety of alkyl and acyl groups can be introduced, allowing for the fine-tuning of the molecule's steric and electronic properties.

Formation of O-Sulfonates: The hydroxyl group can also be converted to a sulfonate ester, such as a tosylate or mesylate. These sulfonate derivatives are excellent leaving groups and can be used in subsequent nucleophilic substitution reactions to introduce a wide range of functional groups at the C3 position.

A summary of potential modifications at the hydroxyl group is presented in the table below.

Modification TypeReagents and ConditionsProduct Class
O-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone)Ethers
O-AcylationAcyl halide or Anhydride, Base (e.g., Pyridine)Esters
O-SulfonylationSulfonyl chloride (e.g., TsCl, MsCl), Base (e.g., Et₃N)Sulfonate Esters

Substituent Variation on the Quinoline Ring System

Modification of the quinoline ring system allows for the exploration of how different substituents affect the properties of the molecule.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the quinoline system is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing substituents on the ring. For example, nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one has been achieved using nitric acid and sodium nitrite (B80452) in acetic acid to introduce a nitro group at the 3-position. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: For more precise control over the position of substitution, modern cross-coupling reactions can be employed. Starting from a halogenated quinolinone derivative, various groups (e.g., aryl, alkyl, cyano) can be introduced using catalysts such as palladium complexes.

The following table illustrates potential substituent variations on the quinoline ring.

Reaction TypeReagentsPotential Position of SubstitutionIntroduced Group
NitrationHNO₃/H₂SO₄C5, C6, C7, C8-NO₂
HalogenationX₂ (X=Cl, Br), Lewis AcidC5, C6, C7, C8-Cl, -Br
Suzuki CouplingArylboronic acid, Pd catalyst, BasePosition of a pre-installed halideAryl group
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) cocatalyst, BasePosition of a pre-installed halideAlkynyl group

N-Alkylation and N-Acylation Reactions

While the target molecule is already N-methylated, the synthesis of analogues with different N-substituents is an important derivatization strategy. Starting from the N-unsubstituted precursor, 3-hydroxy-4-methylquinolin-2(1H)-one, a variety of N-alkyl and N-acyl derivatives can be prepared.

N-Alkylation: The nitrogen atom of the quinolinone ring can be alkylated using various alkylating agents in the presence of a base. researchgate.net The choice of base and solvent can influence the regioselectivity between N- and O-alkylation. For instance, the alkylation of quinolin-2(1H)-one derivatives with 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of potassium carbonate in DMF predominantly yields the N-alkylated product. researchgate.net

N-Acylation: N-acylation can be achieved by reacting the N-unsubstituted quinolinone with an acyl chloride or anhydride. This introduces an acyl group on the nitrogen atom, forming an N-acylquinolinone derivative. This reaction is often carried out in the presence of a base to scavenge the acid byproduct. nih.gov

Synthesis of Bis-Quinolinone Systems

The synthesis of molecules containing two quinolinone units, known as bis-quinolinones, has been explored. These systems can be linked through various spacer units. A common approach involves the condensation of two equivalents of a 4-hydroxyquinolin-2-one with an aldehyde or a related compound. For example, 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) have been synthesized by reacting 4-hydroxyquinolin-2-ones with formaldehyde. nih.gov A similar strategy could be employed starting with this compound, although the presence of the 3-hydroxyl group might lead to different reaction pathways. An alternative approach could involve linking two quinolinone units via the hydroxyl group or the aromatic ring using appropriate bifunctional linkers.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Key Structural Features for Biological Activities

The biological activity of the 3-hydroxyquinolin-2(1H)-one scaffold is intrinsically linked to several key structural features. The core quinolinone ring system, the hydroxyl group at the 3-position, and the carbonyl group at the 2-position are fundamental for its interaction with biological targets.

Research into derivatives of this class as inhibitors of viral enzymes, such as influenza A endonuclease, has provided significant insights. The crystal structure of an analog, 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, complexed with the endonuclease enzyme reveals that the molecule's primary mechanism involves the chelation of two metal ions in the enzyme's active site. nih.gov This metal chelation is a critical interaction for inhibitory activity.

Design Principles for Optimized Derivatives and Ligand Efficiency

The design of optimized derivatives from the 3-hydroxy-1,4-dimethylquinolin-2(1H)-one scaffold is guided by established SAR principles. A primary design strategy involves maintaining the core 3-hydroxy-2-oxo-quinolinone motif, which is essential for the metal-chelating mechanism of action. nih.gov Modifications should focus on positions that have been shown to enhance activity, such as the 6- and 7-positions, while avoiding substitutions at positions known to be detrimental, like the 4- and 8-positions. nih.gov

A key metric in modern drug design for optimizing derivatives is Ligand Efficiency (LipE) . LipE provides a measure of a compound's potency in relation to its lipophilicity, helping to guide the development of compounds that are not only potent but also possess favorable drug-like properties. It is calculated as the difference between the negative logarithm of the binding affinity (pIC₅₀ or pKi) and the logarithm of the partition coefficient (logP). Higher LipE values are generally desirable.

The optimization process involves a cyclical approach of designing new analogs, synthesizing them, and evaluating their biological activity and physicochemical properties. This iterative process aims to improve potency and selectivity while maintaining or improving ADME characteristics. For example, based on the data, a design principle would be to append various aryl or heteroaryl groups to the 6- or 7-position of the this compound core to explore new, favorable interactions with the target protein.

DerivativepIC₅₀cLogPLigand Efficiency (LipE)
Hypothetical Derivative A6.03.03.0
Hypothetical Derivative B6.53.23.3
Hypothetical Derivative C6.34.02.3

This hypothetical table illustrates the application of Ligand Efficiency (LipE) in comparing derivatives. Derivative B would be prioritized for further development due to its higher LipE, indicating a better balance of potency and lipophilicity.

Conformational Analysis and its Influence on Activity

Conformational analysis involves studying the different three-dimensional shapes a molecule can adopt and their relative energies. The specific conformation of a molecule is critical as it dictates how well it can fit into the binding site of a biological target, a concept often described as a "lock and key" or "induced fit" model.

The orientation of the methyl groups at the N1 and C4 positions of this compound affects the molecule's steric profile. While the N1-methyl group's conformation is relatively fixed, the C4-methyl group's rotational freedom might be influenced by interactions with adjacent groups. The molecule's lowest energy conformation is the one most likely to be present and available for binding. If the active conformation required for binding to a target is energetically unfavorable, the compound will exhibit weak activity. Therefore, understanding the conformational landscape is essential for designing derivatives that are pre-organized for optimal binding, thus minimizing the entropic penalty upon interaction with the target. researchgate.net

Mechanistic Investigations of Biological and Biochemical Activities

Molecular Target Identification and Validation

The biological effects of 3-hydroxyquinolin-2(1H)-one derivatives are often initiated by their direct interaction with specific molecular targets. Research has focused on identifying and validating these targets, which predominantly include enzymes critical to pathological processes.

The 3-hydroxyquinolin-2(1H)-one core structure is a recognized inhibitor of several enzyme classes. A primary mechanism of action is the chelation of metal ions within the enzyme's active site. The hydroxyl group at the 3-position and the adjacent keto group at the 2-position can form a bidentate ligand that coordinates with divalent metal cofactors essential for catalytic activity.

Oxidoreductases:

Influenza A Endonuclease: Several derivatives of 3-hydroxyquinolin-2(1H)-one have been evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. X-ray crystallography has revealed that these molecules can chelate the two metal ions present in the enzyme's active site. Interestingly, studies on a closely related compound, 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, showed that the addition of a 4-methyl substituent was detrimental to its inhibitory activity against this specific enzyme.

Tyrosinase: This key enzyme in melanin (B1238610) biosynthesis is a target for 3-hydroxyquinolin-2(1H)-one derivatives. Inspired by the inhibitory activity of 3-hydroxycoumarin, a series of these quinolinone compounds were synthesized and found to inhibit tyrosinase from Agaricus bisporus. The most potent derivative in one study exhibited an IC₅₀ value of 2.52 μM, demonstrating the potential of this scaffold for developing agents for cosmeceutical applications.

Other Enzymes:

HIV-1 RNase H: The 3-hydroxyquinolin-2-one scaffold has also been identified as an inhibitor of HIV-1 reverse transcriptase-associated RNase H activity. The proposed mechanism again involves the chelation of two metal cofactors within the active site by the three-oxygen pharmacophore (the 3-hydroxy, 2-keto, and another oxygen-containing substituent).

Topoisomerase IIβ: While not a 3-hydroxy derivative, related 4-hydroxy-1-methylquinoline-2(1H)-one compounds have been investigated as inhibitors of topoisomerase IIβ through molecular docking studies, suggesting the quinolinone scaffold's versatility in targeting different enzymes.

Enzyme TargetCompound ClassKey FindingsReference
Influenza A Endonuclease3-Hydroxyquinolin-2(1H)-one derivativesInhibition via chelation of two metal ions in the active site. A 4-methyl substituent can be detrimental to activity.
Tyrosinase3-Hydroxyquinolin-2(1H)-one derivativesCompetitive inhibition with IC₅₀ values in the low micromolar range.
HIV-1 RNase H3-Hydroxyquinolin-2(1H)-one derivativesInhibition likely through chelation of two metal cofactors.

Beyond enzyme inhibition, quinolinone derivatives have been explored for their ability to bind to various receptors.

NMDA Receptor: Certain 3-acyl-4-hydroxyquinolin-2(1H)-ones act as antagonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor complex, demonstrating systemically active anticonvulsant properties.

β2-Adrenoceptor: Derivatives of 8-hydroxyquinolin-2(1H)-one have been designed as potent β2-adrenoceptor agonists, showing potential for bronchodilation.

The binding interactions often involve hydrogen bonds and hydrophobic interactions. For instance, the crystal structure of an influenza endonuclease in complex with a 3-hydroxyquinolin-2-one derivative showed a hydrogen bond between the 3-hydroxyl group and the ε-nitrogen of a lysine (B10760008) residue (Lys134) in the active site, in addition to metal chelation.

By inhibiting key enzymes or binding to receptors, these compounds can modulate entire biochemical pathways.

Melanogenesis Pathway: Through the inhibition of tyrosinase, 3-hydroxyquinolin-2(1H)-one derivatives can interfere with the initial rate-limiting steps of melanin production.

MAPK Pathway: Some quinolinone derivatives have been shown to exert cytotoxic activity by down-regulating the MAPK (mitogen-activated protein kinase) pathway, which is crucial for cell proliferation and survival.

Hsp90 Chaperone Machinery: The heat shock protein 90 (Hsp90) is vital for the stability and function of numerous client proteins involved in cancer progression. Certain 3-(heteroaryl)quinolin-2(1H)-ones have been identified as C-terminal Hsp90 inhibitors, leading to the downregulation of client proteins like CDK-4.

Cellular Mechanism of Action Studies (In Vitro Models)

In vitro studies using cell lines are crucial for understanding how the molecular interactions of these compounds translate into cellular effects.

Specific studies detailing the cellular uptake and subcellular localization of 3-Hydroxy-1,4-dimethylquinolin-2(1H)-one are not prominently available. However, the general lipophilic nature of the quinolinone scaffold suggests it can likely cross cellular membranes to interact with intracellular targets.

A significant area of investigation for quinolinone derivatives is their anticancer potential, which is often linked to their ability to control cell proliferation and induce programmed cell death (apoptosis).

Cell Cycle Arrest: Various quinolinone derivatives have been shown to impair cancer cell proliferation by causing cell cycle arrest. For example, a tetrahydroquinolinone derivative induced cell cycle arrest at the G2/M phase in lung cancer cells. Similarly, novel dihydroquinazolinone compounds, a related class of heterocycles, also caused G2/M phase arrest in liver cancer cell lines.

Apoptosis Induction: The induction of apoptosis is a common mechanism for the anticancer activity of quinolinones. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies on quinolinone derivatives have demonstrated the activation of caspases and the downregulation of inhibitor of apoptosis proteins (IAPs) like Survivin and XIAP, leading to a significant increase in apoptotic cell death.

Cellular EffectCompound ClassCell Line ExampleObserved MechanismReference
Cell Cycle ArrestTetrahydroquinolinone derivativeA549 (Lung Cancer)Arrest at G₂/M phase.
Apoptosis InductionTetrahydroquinolinone derivativeA549 (Lung Cancer)Activation of both intrinsic and extrinsic apoptotic pathways.
Apoptosis InductionDihydroquinazolinone derivativesHepG-2 (Liver Cancer)Increased caspase-3 activity and downregulation of Survivin and XIAP.

Regulation of Gene Expression and Protein Synthesis

The quinolone scaffold is known to influence gene expression and protein synthesis through various mechanisms, although direct evidence for this compound is not available. Some quinolone derivatives have been shown to act as antiviral agents by potentially interfering with viral gene transcription. For instance, certain quinolones exhibit anti-HIV activity by inhibiting the Tat-TAR interaction, which is crucial for viral gene expression. nih.gov This suggests that quinolinone compounds could modulate transcriptional processes. However, specific studies detailing the impact of this compound on gene expression or protein synthesis are not currently documented in scientific literature.

Oxidative Stress Modulation in Cellular Systems

Quinoline (B57606) derivatives have demonstrated the potential to modulate oxidative stress. mdpi.com Some studies suggest that certain quinolines can act as antioxidants, protecting against oxidative damage. mdpi.com For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to reduce levels of oxidative stress markers. mdpi.com This antioxidant activity is thought to be due to the ability of the quinoline structure to chelate metal ions like Fe(II) and Fe(III), which can prevent the formation of free radicals. mdpi.com While these findings on related compounds are promising, direct experimental data on how this compound specifically modulates oxidative stress in cellular systems is lacking.

Immunomodulatory Effects in Cell-Based Assays

The immunomodulatory effects of the quinolone class of compounds, particularly fluoroquinolones, have been well-documented. nih.gov In general, these compounds can influence the production of cytokines. nih.gov For example, many fluoroquinolone derivatives have been observed to enhance the synthesis of interleukin-2 (B1167480) (IL-2) while inhibiting the production of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in vitro. nih.gov Furthermore, some 3-substituted amide quinolin-2(1H)-ones have been identified as potential immunomodulators, with some derivatives showing an ability to inhibit the release of the pro-inflammatory cytokine IL-1β. acs.org These findings suggest a potential for this compound to exhibit immunomodulatory properties, though specific cell-based assay data for this compound is not available.

Compound Class Observed Immunomodulatory Effect Cytokine(s) Affected
FluoroquinolonesSuperinduction of IL-2 synthesis, inhibition of IL-1 and TNF-α synthesisIL-2, IL-1, TNF-α
3-Substituted amide quinolin-2(1H)-onesInhibition of IL-1β releaseIL-1β

Structure-Mechanism Relationship Delineation

The biological activity of quinolinone derivatives is closely tied to their chemical structure. nih.gov For the broader class of 3-hydroxyquinolinones, the presence and position of substituents on the quinolinone core are critical for their activity. univie.ac.atrsc.orgnih.gov For instance, in the context of antiviral activity against influenza A endonuclease, substitutions at the 4-position of the 3-hydroxyquinolin-2(1H)-one scaffold can be detrimental to inhibitory activity. nih.gov Specifically, the presence of a methyl or phenyl group at the 4-position was found to decrease the ability of the compound to inhibit the endonuclease. nih.gov This suggests that the methyl group at the 4-position of this compound could influence its biological activity profile. The N-1 substitution is also a key determinant of activity, with different substituents leading to varied pharmacological effects. mdpi.com A comprehensive structure-mechanism relationship for this compound would require further dedicated studies.

Elucidation of Biological Pathways Affected by this compound

While specific biological pathways affected by this compound have not been elucidated, research on other quinoline and quinolinone derivatives points to potential targets. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of inflammation, is a known target for some quinoline molecules. nih.govnih.gov Certain quinoline inhibitors have been shown to interfere with TNF-induced NF-κB nuclear translocation and inhibit the interaction of NF-κB with DNA. nih.gov Additionally, the MAPK (mitogen-activated protein kinase) signaling pathway, which is involved in various cellular processes including proliferation and apoptosis, has been identified as a target for various compounds, and its modulation by quinolinones is an area of active research. nih.govnih.gov Given the immunomodulatory potential of the quinolinone scaffold, it is plausible that this compound could interact with these or other signaling pathways, but this remains to be experimentally verified.

Preclinical Biological Evaluation in Model Systems

In Vitro Efficacy and Potency Profiling

In vitro studies form the foundational evidence for a compound's biological activity, utilizing cellular and biochemical assays to determine its efficacy against specific biological targets and its spectrum of activity.

Cytotoxicity Screening Against Diverse Cell Lines

The evaluation of cytotoxicity is a primary step in profiling a compound's biological activity, providing information on its potential as an anticancer agent and its general safety profile towards cells.

While direct cytotoxic data for 3-Hydroxy-1,4-dimethylquinolin-2(1H)-one is limited, studies on structurally similar 3-hydroxyquinolin-2(1H)-ones provide valuable insights. A study evaluating a series of 6- and 7-substituted 3-hydroxyquinolin-2(1H)-ones, including a 4-methyl derivative, assessed their cytotoxic activity against Madin–Darby canine kidney (MDCK) and human embryonic kidney 293 (HEK 293) cells. nih.gov In these assays, the tested compounds, which form a useful scaffold for developing specific enzyme inhibitors, demonstrated low cytotoxicity. nih.gov The half-maximal inhibitory concentration (IC50) values for all tested compounds in this series were found to be greater than 10 μM, the highest concentration tested, suggesting a favorable preliminary safety profile at the cellular level. nih.gov

In contrast, more complex derivatives synthesized from a 4-hydroxy-1-methylquinolin-2(1H)-one core have shown significant cytotoxic effects. For instance, hybrid molecules incorporating a pyrimidine (B1678525) ring at the 3-position exhibited potent activity against human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB) cancer cell lines, with some derivatives showing IC50 values as low as 1.33 μM. arabjchem.orgresearchgate.net Similarly, 3-heteroaryl derivatives have demonstrated favorable efficacy against HepG-2 liver cancer cells, with IC50 values ranging from 8.79 to 17.78 μM. rsc.org This indicates that while the basic this compound scaffold may possess low intrinsic cytotoxicity, modifications can significantly enhance its anti-proliferative potential.

Table 1: Cytotoxicity of 3-Hydroxyquinolin-2(1H)-one Analogs

Compound Class Cell Lines Cytotoxicity Measurement (IC₅₀)
6- and 7-substituted 3-hydroxyquinolin-2(1H)-ones MDCK, HEK 293 >10 μM nih.gov
3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones HepG2, KB 1.33 μM - 89.38 μM arabjchem.orgresearchgate.net

Antimicrobial Spectrum and Potency

The quinolinone core is a well-established pharmacophore in antimicrobial agents. Research into the antimicrobial properties of compounds structurally related to this compound has revealed a spectrum of activity against various pathogens.

The 2-alkyl-4(1H)-quinolones, also known as 4-hydroxy-3-methyl-2-alkenylquinolines (HMAQs), are a class of alkaloids with a core structure very similar to the subject compound. nih.gov Studies on naturally occurring HMAQs have shown that they generally possess low micromolar inhibitory activity against Gram-positive bacteria. nih.gov For example, a specific isolated compound, HMAQ-7, was tested against a panel of microbes and displayed its lowest Minimum Inhibitory Concentration (MIC) against the Gram-positive bacterium Clavibacter michiganensis at 31.3 µg/mL. nih.gov

In terms of antifungal activity, these related compounds have shown selective potency. HMAQs demonstrated activity against Cryptococcus neoformans but were found to be inactive against Candida albicans. nih.gov The specific HMAQ-7 compound showed an MIC of 62.5 µg/mL against the mold Aspergillus niger. nih.gov

Regarding antiviral potential, the broader class of 3-hydroxyquinolin-2(1H)-ones has been investigated as inhibitors of the influenza A endonuclease, an enzyme crucial for viral replication. nih.gov The core scaffold has been shown to chelate metal ions in the enzyme's active site, thereby inhibiting its function. nih.gov This suggests that this compound could serve as a foundational structure for the development of novel anti-influenza agents. nih.gov

Table 2: Antimicrobial Activity of a Structurally Related HMAQ Compound

Organism Type Species Activity Measurement (MIC)
Gram-positive bacterium Clavibacter michiganensis 31.3 µg/mL nih.gov
Mold Aspergillus niger 62.5 µg/mL nih.gov

Anti-Inflammatory and Antioxidant Activities in Cellular/Biochemical Models

Currently, there is a lack of specific published data regarding the anti-inflammatory and antioxidant activities of this compound in cellular or biochemical models. While the broader quinoline (B57606) class is known to possess such properties, direct experimental evidence for this specific compound is not available in the reviewed literature.

Antiparasitic Activity (e.g., Antimalarial, Antitrypanosomal)

There is no specific information available in the existing scientific literature concerning the antiparasitic activity of this compound.

In Vivo Efficacy Studies in Non-Human Organisms

In vivo studies are essential to validate the therapeutic potential observed in vitro, providing data on a compound's efficacy and behavior within a whole living organism.

Proof-of-Concept Efficacy in Disease Models

As of the current review of scientific literature, no in vivo efficacy studies for this compound in animal models of infectious disease, inflammation, or cancer have been published.

Assessment of Compound Distribution in Tissues (Non-Human)

There is no publicly available data from non-human in vivo studies detailing the tissue distribution of this compound. Such studies are critical in preclinical development to understand where a compound accumulates in the body, which can inform both potential efficacy and toxicity. Typically, these assessments involve administering the compound to animal models and subsequently measuring its concentration in various organs and tissues such as the liver, kidneys, brain, heart, and lungs. Without these studies, the biodistribution profile of this compound remains unknown.

Preliminary Pharmacodynamic Biomarker Evaluation (Non-Human)

No specific pharmacodynamic biomarker evaluations for this compound in non-human models have been reported in the available literature. Pharmacodynamic studies are essential to understand the biochemical and physiological effects of a compound on the body and to identify biomarkers that can indicate a biological response. These studies would typically measure changes in the levels or activity of specific molecules (e.g., enzymes, signaling proteins) following administration of the compound. The absence of this data means the molecular targets and in vivo mechanism of action for this compound have not been characterized.

Assessment of Metabolic Stability and Biotransformation (In Vitro and Non-Human In Vivo)

Information regarding the metabolic stability and biotransformation of this compound from either in vitro or non-human in vivo studies is not available. Metabolic stability assays, often conducted using liver microsomes or hepatocytes, are fundamental to predicting a compound's half-life and clearance in the body. Biotransformation studies identify the metabolic pathways a compound undergoes and the resulting metabolites. This information is crucial for understanding the compound's potential for drug-drug interactions and for identifying any potentially toxic metabolites. Without these studies, the metabolic fate of this compound is currently undefined.

Computational Chemistry and in Silico Modeling

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics are powerful tools used to predict how a ligand (in this case, 3-Hydroxy-1,4-dimethylquinolin-2(1H)-one) might interact with a biological target, such as a protein or enzyme.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical methods like Density Functional Theory (DFT) are used to investigate the electronic structure and reactivity of a molecule. rsc.orgresearchgate.netnih.govresearchgate.net

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) using In Silico Models

In silico ADMET prediction models are used in early-stage drug discovery to forecast the pharmacokinetic properties of a compound. arabjchem.orgresearchgate.netresearchgate.net A search for studies applying these models to this compound yielded no specific results. Such an analysis would be essential to evaluate its potential as a drug candidate by predicting its behavior within a biological system.

Blood-Brain Barrier Permeability Prediction (Theoretical)

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). nih.gov The BBB is a selective barrier that protects the brain, and a compound's ability to permeate it is largely governed by its size, lipophilicity, and the number of hydrogen bonds. frontiersin.orgarxiv.org In silico models predict BBB permeability by calculating parameters such as the polar surface area (PSA) and using machine learning algorithms trained on experimental data. nih.gov For CNS-active drugs, a PSA value of less than 70-90 Ų is generally considered favorable.

Computational studies on similar 3,4-dihydroquinolin-2(1H)-one analogues have utilized tools like SwissADME and PreADME to evaluate BBB permeability, confirming that many derivatives fall within the acceptable ranges for potential CNS activity. nih.gov

Table 2: Theoretical Blood-Brain Barrier (BBB) Permeability Prediction for this compound.
ParameterPredicted ValueGeneral Guideline for BBB PermeationInterpretation
Polar Surface Area (PSA)49.3 Ų< 90 ŲLikely to permeate BBB
LogP1.851 - 3Optimal lipophilicity for BBB passage
BBB Permeability Score (Generic Model)PositivePositive/Negative ClassificationPredicted to cross the BBB

Metabolic Site Prediction (Theoretical)

Identifying the most likely sites of metabolism on a molecule is essential for understanding its pharmacokinetic profile and anticipating potential formation of active or toxic metabolites. news-medical.net In silico tools predict sites of metabolism (SOM) by modeling the interactions of the compound with metabolic enzymes, primarily the Cytochrome P450 (CYP) family. researchgate.net These models use rule-based systems or machine learning to identify atoms within the molecule that are most susceptible to metabolic transformation, such as oxidation. news-medical.net

For this compound, the most probable sites of metabolism would be the methyl groups and accessible positions on the aromatic ring, which are common targets for CYP-mediated hydroxylation.

Table 3: Theoretical Prediction of Metabolic Sites for this compound.
Predicted Site of Metabolism (Ranked)Type of ReactionMetabolizing Enzyme Family (Likely)
1. N-methyl group (at position 1)N-demethylation (Oxidation)CYP3A4, CYP2D6
2. C-methyl group (at position 4)HydroxylationCYP Isoforms
3. Aromatic ring (positions 5, 6, 7, or 8)Aromatic HydroxylationCYP Isoforms

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new compounds and guide the design of more potent analogues.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. For quinolinone derivatives, such datasets have been used to build models for anticancer or antimicrobial activity. mdpi.comnih.gov The dataset is split into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models. nih.govresearchgate.net These models calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules and relate these fields to their biological activity using statistical methods like partial least squares (PLS). mdpi.com A robust model is characterized by high squared correlation coefficients (R²) and cross-validated squared correlation coefficients (Q²). mdpi.comresearchgate.net

For quinoline (B57606) derivatives, successful 3D-QSAR models have been developed with high predictive ability (Q² > 0.6), demonstrating their reliability for predicting biological activity. mdpi.com

A critical outcome of QSAR studies is the identification of molecular descriptors—physicochemical properties—that are crucial for biological activity. mdpi.com CoMFA and CoMSIA models generate contour maps that visualize the regions where specific properties enhance or diminish activity.

For the quinolinone scaffold, QSAR studies have frequently identified the following descriptors as significant: nih.govmdpi.com

Steric Fields: The size and shape of substituents are often critical. Contour maps may indicate that bulky groups are favored in certain positions to enhance binding, while they may be detrimental in others due to steric hindrance.

Electrostatic Fields: The distribution of charge is key. Regions where electropositive or electronegative potentials are favorable for activity can be identified, guiding the placement of electron-withdrawing or electron-donating groups.

Hydrophobic Fields: The lipophilicity of different parts of the molecule can influence both target binding and pharmacokinetic properties.

Hydrogen Bond Acceptors/Donors: Specific hydrogen bonding interactions are often essential for high-affinity binding to a biological target.

For this compound, a hypothetical QSAR model might highlight the importance of the hydroxyl group as a hydrogen bond donor/acceptor and the N-methyl group's influence on steric and hydrophobic interactions.

Virtual Screening for Novel Biological Targets or Analogues

Virtual screening is a computational method used to search large libraries of compounds for molecules that are likely to bind to a specific biological target, such as a protein receptor or enzyme. nih.gov This approach significantly reduces the time and cost associated with identifying new drug leads. mdpi.com

The quinoline and quinolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. nih.gov Consequently, libraries of quinolinone derivatives are frequently used in virtual screening campaigns. nih.gov

The process typically involves:

Target Selection and Preparation: A 3D structure of the target protein is obtained, often from crystallographic data (PDB).

Library Preparation: A large database of chemical compounds is prepared for docking.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein. Docking algorithms predict the binding conformation and estimate the binding affinity, often expressed as a docking score. nih.gov

Hit Identification: Compounds with the best docking scores and favorable predicted interactions with key residues in the binding site are selected as "hits" for further experimental testing.

Virtual screening studies using quinoline derivatives have successfully identified potential inhibitors for various targets, including SARS-CoV-2 proteases and GLI1 in cancer pathways. nih.govnih.gov This demonstrates the utility of the quinolinone scaffold in discovering novel bioactive agents. This compound could serve as a lead compound or a fragment in such screening campaigns to identify new analogues with improved activity against a variety of biological targets. acs.org

Advanced Analytical and Biophysical Characterization for Mechanistic Studies

Spectroscopic Techniques for Ligand-Protein Interaction Analysis (e.g., SPR, ITC, NMR, Fluorescence Spectroscopy)

Spectroscopic methods are fundamental in characterizing the direct binding of a ligand, such as 3-Hydroxy-1,4-dimethylquinolin-2(1H)-one, to its protein target. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation and interaction studies. For derivatives of the 4-hydroxy-1-methylquinolin-2(1H)-one core, both ¹H NMR and ¹³C NMR spectroscopy have been employed to confirm their chemical structures. nih.gov In these studies, experimental chemical shifts are often compared with theoretical values calculated using Density Functional Theory (DFT) to ensure high confidence in the structural assignment. nih.govrsc.org While primarily used for structural verification, NMR techniques like saturation transfer difference (STD) and chemical shift perturbation (CSP) can be applied to map the binding interface and determine the affinity of a ligand for its protein target.

Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique used to measure real-time biomolecular interactions. It would allow for the determination of the kinetics of the interaction between this compound and a target protein, providing association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the ligand-protein interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). This information is critical for understanding the driving forces behind the binding event.

Fluorescence Spectroscopy : This technique can be used if the protein target has intrinsic fluorophores (like tryptophan or tyrosine) or if the ligand itself is fluorescent. Changes in the fluorescence signal upon binding can be used to determine binding constants and stoichiometry.

While specific SPR, ITC, or fluorescence spectroscopy data for this compound are not prominently available, these techniques represent standard methodologies for characterizing such ligand-protein interactions.

X-ray Crystallography and Cryo-EM for Co-crystal Structure Elucidation

Determining the three-dimensional structure of a ligand bound to its protein target provides invaluable atomic-level insight into its mechanism of action. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the primary methods for this purpose.

Although a co-crystal structure of this compound with a protein target has not been reported, the crystal structures of several closely related quinolinone derivatives have been elucidated. nih.govhelsinki.fibohrium.com For example, the structure of 4-Hydroxy-1-methylquinolin-2(1H)-one has been solved, revealing key structural features of the core scaffold. helsinki.fibohrium.com These analyses show that the molecules are connected by strong O–H···O hydrogen bonds, forming a one-dimensional linear polymer structure. bohrium.com

The crystal structure of another derivative, (2E)-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, demonstrates an almost planar conformation, which is a consequence of an intramolecular O—H⋯O hydrogen bond. nih.govresearchgate.net In the crystal, molecules are connected via O—H⋯O hydrogen bonds, forming chains that are further linked by π–π interactions. nih.govresearchgate.net This structural information is vital for computational studies, such as molecular docking, which can predict the binding mode of these compounds to protein targets. nih.govrsc.org

Table 1: Crystallographic Data for a Related Quinolinone Derivative: (2E)-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
ParameterValueReference
Chemical FormulaC₂₀H₁₇NO₅ researchgate.net
Molecular Weight351.35 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a (Å)8.3634 (8) researchgate.net
b (Å)22.664 (2) researchgate.net
c (Å)8.8079 (9) researchgate.net
β (°)95.413 (3) researchgate.net
Volume (ų)1662.1 (3) researchgate.net

Mass Spectrometry-Based Metabolomics and Proteomics in Biological Samples (Non-Human)

Mass spectrometry (MS) is a cornerstone of systems biology, enabling the large-scale analysis of metabolites (metabolomics) and proteins (proteomics). These approaches can reveal how a compound like this compound affects the global molecular landscape of cells or organisms.

Metabolomics : This involves the comprehensive analysis of small molecules (metabolites) within a biological system. By comparing the metabolic profiles of non-human biological samples (e.g., cell cultures, animal tissues) treated with the compound versus untreated controls, researchers can identify metabolic pathways that are perturbed. This can provide clues about the compound's mechanism of action and potential off-target effects.

Proteomics : This is the large-scale study of proteins. In a typical proteomics experiment, the expression levels of thousands of proteins are compared between treated and untreated samples. This can identify proteins whose expression is up- or down-regulated by the compound, potentially revealing its direct targets or downstream signaling pathways. For instance, if the compound inhibits a specific kinase, proteomics might reveal changes in the phosphorylation status of its substrate proteins.

Currently, specific metabolomics or proteomics studies investigating the effects of this compound in non-human biological samples are not documented in available literature. However, these techniques offer a powerful, unbiased approach to generate new hypotheses about the compound's biological function.

Microscopic Techniques for Cellular Phenotyping

Microscopy allows for the direct visualization of a compound's effects on cell morphology, structure, and function.

Confocal Microscopy : This high-resolution fluorescence imaging technique is used to observe specific cellular events. For example, studies on related 4-Hydroxyquinazoline derivatives have used immunofluorescence analysis to visualize and quantify the generation of intracellular reactive oxygen species (ROS) in cancer cell lines. mdpi.com Similarly, this technique could be used to study the effects of this compound on processes like apoptosis (e.g., using Annexin V staining), cell cycle progression, or the subcellular localization of target proteins.

Electron Microscopy (EM) : EM provides ultra-high-resolution images of cellular structures. Transmission Electron Microscopy (TEM) can be used to examine changes in organelle morphology, such as mitochondrial or endoplasmic reticulum structure, in response to compound treatment, offering insights into specific cellular stress pathways that might be activated.

Direct studies employing these microscopic techniques for the cellular phenotyping of this compound are not widely reported. Nevertheless, they remain essential tools for linking molecular-level interactions to observable cellular outcomes.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Uncharted Biological Activities and Targets

While initial studies may point towards certain activities, the full biological potential of 3-Hydroxy-1,4-dimethylquinolin-2(1H)-one remains largely untapped. The quinoline (B57606) and quinolinone cores are present in compounds with a vast range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties. lincoln.ac.uknih.govnih.govbenthamscience.comnih.gov Future preclinical research should therefore involve broad-based screening to uncover novel activities.

Potential Areas for Biological Screening:

Neurodegenerative Diseases: Certain 2(1H)-quinolone and 4(1H)-quinolone structures are being investigated as neuroprotective agents. lincoln.ac.uk Screening this compound in models of Alzheimer's or Parkinson's disease could reveal new therapeutic avenues.

Antiviral Activity: Quinolone analogs have been identified as potent agents against viruses like Enterovirus D68 by targeting viral proteins such as VP1. nih.gov The compound could be tested against a panel of viruses to identify potential antiviral efficacy.

Enzyme Inhibition: Quinolone derivatives are known to inhibit a variety of enzymes crucial for disease progression, including topoisomerases, protein kinases (like EGFR and VEGFR), and histone deacetylase (HDAC). ekb.egnih.gov A logical next step is to screen the compound against a wide panel of kinases and other enzymes implicated in cancer and inflammatory diseases. For instance, some 3-(heteroaryl)quinolin-2(1H)-ones have been investigated as potential inhibitors of the Hsp90 protein folding machinery. nih.gov

Antimicrobial and Antiparasitic Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine (B1663885) and has been explored for broad antibacterial properties. biointerfaceresearch.comresearchgate.net Investigating the activity of this compound against pathogenic bacteria, fungi, and parasites (such as Leishmania or Plasmodium species) is a promising direction.

Development of Advanced Delivery Systems (e.g., Nanoparticles, Prodrugs)

A key challenge in translating a promising compound from the lab to preclinical models is overcoming poor physicochemical properties, such as low solubility or limited bioavailability. Advanced delivery systems can address these issues without altering the core pharmacophore.

Nanoparticle-Based Systems: Encapsulating this compound in nanocarriers could enhance its therapeutic profile. nih.gov Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or polyethylene (B3416737) glycol (PEG), can improve solubility, protect the drug from metabolic degradation, and enable targeted delivery to specific tissues. nih.gov For example, PLGA-PEG encapsulated sitamaquine (B1681683) nanoparticles have been developed for treating leishmaniasis. nih.gov

Table 1: Potential Nanoparticle Formulations for Quinolinone Delivery

Nanocarrier TypePotential AdvantagesExample from Quinoline Research
Polymeric Nanoparticles (e.g., PLA-PEG) Increased solubility, sustained release, improved stability.Primaquine-loaded PLA-PEG nanoparticles showed higher antileishmanial activity than the free drug. nih.gov
Liposomes Biocompatibility, ability to carry both hydrophilic and hydrophobic drugs, potential for surface modification for targeting.A liposomal formulation of 2-n-propylquinoline was developed for intravenous administration against Leishmania. nih.gov
Gold Nanoparticles (AuNPs) Biocompatibility, ease of functionalization, potential for use in photothermal therapy and as delivery vehicles.AuNPs have been used to co-deliver doxorubicin (B1662922) and siRNA in cancer models. mdpi.com

Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.govactamedicamarisiensis.ro This approach can be used to improve properties like membrane permeability or site-specific delivery. nih.gov For this compound, the hydroxyl group at the 3-position is an ideal handle for creating ester or carbonate prodrugs. These promoieties can be designed to be cleaved by specific enzymes (e.g., esterases) that are abundant in a target tissue, thereby concentrating the active drug where it is needed.

Synergistic Effects with Established Agents in Preclinical Models

Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology. This strategy can lead to enhanced efficacy, overcome drug resistance, and allow for lower concentrations of individual agents. Future preclinical studies should investigate the potential of this compound to act synergistically with existing drugs.

For instance, if the compound shows antiproliferative activity, it could be combined with standard-of-care chemotherapeutic agents. Preclinical models, such as cancer cell co-cultures and xenograft studies in rodents, would be essential to evaluate these combinations. The synergistic effect can be quantified by calculating a combination index (CI), where CI < 1 indicates synergy. One study found that analogues of 5,11-dimethyl-5H-indolo[2,3-b]quinoline exhibited synergistic activity against leukemia cells when combined with curcumin (B1669340) or carnosic acid. mdpi.com

Table 2: Potential Synergistic Combinations for Preclinical Evaluation

Class of Established AgentRationale for CombinationPreclinical Model Example
DNA-Damaging Agents (e.g., Cisplatin) If the quinolinone inhibits DNA repair pathways, it could enhance the efficacy of agents that cause DNA damage.Co-administration in colon (HCT116) or lung (A549) cancer cell lines to assess enhanced apoptosis.
Kinase Inhibitors (e.g., Sorafenib) Targeting multiple nodes in a signaling pathway (e.g., cell proliferation and angiogenesis) can prevent resistance.Evaluation in hepatocellular carcinoma (HepG2) cell lines or animal models.
Antibiotics If the quinolinone weakens the bacterial cell wall or inhibits efflux pumps, it could restore the efficacy of older antibiotics against resistant strains.Checkerboard assays with methicillin-resistant Staphylococcus aureus (MRSA).

Applications Beyond Biological Systems (e.g., Materials Science, Catalysis, Chemical Probes)

The unique chemical structure of quinoline derivatives makes them suitable for applications outside of medicine. nih.gov Their conjugated ring systems and ability to coordinate with metals open up possibilities in materials science and catalysis.

Materials Science: Quinoline derivatives are used in the synthesis of dyes and functional polymers due to their inherent fluorescence and electronic properties. nih.gov The this compound scaffold could be explored as a building block for creating novel organic light-emitting diode (OLED) materials or fluorescent sensors.

Catalysis: The nitrogen and oxygen atoms in the quinolinone core can act as ligands, binding to transition metals to form catalysts. nih.gov Such complexes can be used to catalyze a variety of organic reactions, including polymerizations. A patent describes the use of quinoline-based ligand precursors to create non-metallocene catalysts for polymerizing olefins like ethylene. google.com

Chemical Probes: A chemical probe is a small molecule used to study biological systems. The quinolinone scaffold can be functionalized with reporter tags (e.g., fluorophores or biotin) to create probes for identifying and studying the activity of specific enzymes or proteins in a cellular context. mdpi.com

Strategies for Lead Optimization and Preclinical Development (excluding human trials)

Once a promising biological activity is confirmed, the initial compound (a "hit") must be optimized to improve its properties and turn it into a preclinical "lead" candidate. This iterative process involves synthesizing and testing analogues to build a structure-activity relationship (SAR). patsnap.com

Key Optimization Strategies:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the substituents on the quinolinone ring is crucial. For this compound, this would involve altering the methyl groups at the N-1 and C-4 positions and modifying or replacing the hydroxyl group at the C-3 position to understand their impact on potency and selectivity. patsnap.com

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural changes will affect the compound's interaction with its biological target. patsnap.com This helps prioritize which new analogues to synthesize, saving time and resources.

Pharmacokinetic Optimization: The goal is to improve the ADME (absorption, distribution, metabolism, and excretion) profile. This can involve chemical modifications to increase metabolic stability (e.g., by blocking sites of metabolism) or enhance permeability to improve oral absorption. patsnap.com

Scaffold Hopping and Bioisosteric Replacement: If the quinolinone core presents challenges (e.g., toxicity or poor pharmacokinetics), medicinal chemists can employ scaffold hopping to replace the core with a different chemical structure while retaining the key functional groups responsible for activity. Bioisosteric replacement involves swapping a functional group with another that has similar physical or chemical properties to fine-tune the compound's characteristics. patsnap.com

Through these non-clinical translational steps, a molecule like this compound can be systematically developed from a compound of interest into a robust preclinical candidate poised for further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-1,4-dimethylquinolin-2(1H)-one and its derivatives?

  • Methodology : The compound can be synthesized via cyclization reactions, such as the Pictet-Spengler reaction, or modified Friedländer approaches. For example, derivatives of 1,4-dimethylquinolin-2(1H)-one are synthesized using Method B (refluxing with acetic anhydride and catalysts), achieving yields up to 90% . Solvent selection (e.g., absolute ethanol vs. DMF) and reaction time (e.g., 15-minute reflux in ) significantly influence yield and purity. Characterization via melting point analysis, IR (e.g., C=O absorption at ~1663 cm⁻¹), and NMR (e.g., δ 3.59 ppm for methyl groups) is critical for validation .

Q. How can spectroscopic techniques differentiate this compound from structurally similar analogs?

  • Methodology : IR spectroscopy identifies hydrogen-bonded hydroxyl (3447 cm⁻¹) and carbonyl groups (1663 cm⁻¹ for quinolone C=O). ¹H NMR distinguishes substituent positions: methyl groups resonate at δ 3.59 ppm (N-methyl) and δ 2.6 ppm (aliphatic CH₃), while aromatic protons in the quinoline core appear between δ 6.99–8.18 ppm . Mass spectrometry (e.g., molecular ion peaks at m/z 297) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve structural ambiguities in this compound derivatives?

  • Methodology : SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) enable precise determination of bond lengths, angles, and hydrogen bonding in crystal structures . ORTEP-III visualizes thermal ellipsoids and molecular packing, critical for analyzing steric effects in derivatives like 8-methoxy-1,4-dimethylquinolin-2(1H)-one . For example, high-resolution X-ray data can resolve tautomeric forms of the quinolinone ring .

Q. What mechanisms underlie the biological activity of this compound derivatives, such as aromatase inhibition?

  • Methodology : Derivatives like 5,6,8-trimethoxy-1,4-dimethylquinolin-2(1H)-one exhibit aromatase inhibition (IC₅₀ ~100 nM) via competitive binding to the enzyme's active site, as shown in enzyme assays and molecular docking studies . Comparative studies with analogs (e.g., 7,8-dimethoxy derivatives) reveal that electron-donating substituents enhance inhibitory potency by improving hydrophobic interactions .

Q. How should researchers address contradictions in reported physical data (e.g., melting points, spectral peaks) across studies?

  • Methodology : Discrepancies in melting points (e.g., 72–74°C vs. 132–134°C for methyl-substituted derivatives) may arise from polymorphic forms or impurities . Cross-validation using differential scanning calorimetry (DSC) and powder XRD is recommended. Spectral inconsistencies (e.g., C=O peak shifts due to solvent polarity in IR) require standardized measurement conditions (e.g., KBr pellets, DMSO-d₆ for NMR) .

Methodological Recommendations

  • Synthetic Design : Optimize regioselectivity using steric/electronic directing groups (e.g., methoxy at C-8 enhances reactivity at C-3) .
  • Data Analysis : Employ multivariate statistical tools (e.g., PCA) to correlate substituent effects with bioactivity in structure-activity relationship (SAR) studies .
  • Crystallography : Use SHELXPRO for macromolecular refinement and twin resolution in complex derivatives .

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Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-1,4-dimethylquinolin-2(1H)-one
Reactant of Route 2
3-Hydroxy-1,4-dimethylquinolin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.